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Compound of Interest

Compound Name: Cdk7-IN-15

Cat. No.: B12398538 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the selectivity and performance of two distinct CDK7 inhibitors: the

non-covalent inhibitor SY-5609 and the covalent inhibitor YKL-5-124. This document

summarizes key quantitative data, details experimental methodologies, and visualizes relevant

biological pathways and experimental workflows.

Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of transcription and cell cycle

progression, making it a compelling target in oncology.[1][2][3] The development of selective

CDK7 inhibitors is a significant area of research, with different molecules employing distinct

mechanisms of action. This guide focuses on a comparison between SY-5609, a clinical-stage

non-covalent inhibitor, and YKL-5-124, a potent covalent inhibitor. While the specific compound

"Cdk7-IN-15" was not identifiable in public literature, YKL-5-124 serves as a representative

covalent inhibitor for a meaningful comparison of selectivity profiles.

Selectivity Profile Comparison
The selectivity of a kinase inhibitor is paramount to its therapeutic window and potential off-

target effects. Both SY-5609 and YKL-5-124 have been profiled against a panel of kinases to

determine their selectivity.
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Kinase SY-5609 (non-covalent) YKL-5-124 (covalent)

CDK7 Kd = 0.07 nM IC50 = 9.7 nM

CDK2 >4000-fold selectivity IC50 = 1300 nM

CDK9 >4000-fold selectivity IC50 = 3020 nM

CDK12 >4000-fold selectivity -

Table 1: Kinase Selectivity Data.This table summarizes the inhibitory potency and selectivity of

SY-5609 and YKL-5-124 against CDK7 and other closely related cyclin-dependent kinases.[4]

[5]

SY-5609 demonstrates sub-nanomolar potency for CDK7 with a dissociation constant (Kd) of

0.07 nM and exhibits high selectivity (>4000-fold) over other kinases.[4][5] YKL-5-124, a

covalent inhibitor, displays a half-maximal inhibitory concentration (IC50) of 9.7 nM for CDK7.

[4] Its selectivity over CDK2 and CDK9 is approximately 134-fold and 311-fold, respectively.[4]

Mechanism of Action
The differing selectivity profiles of SY-5609 and YKL-5-124 can be attributed to their distinct

mechanisms of inhibition.
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SY-5609 (Non-covalent)

YKL-5-124 (Covalent)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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